molecular formula C8H11NO B11946154 octahydro-2H-cyclopropa[cd]indol-2-one CAS No. 33984-76-8

octahydro-2H-cyclopropa[cd]indol-2-one

Cat. No.: B11946154
CAS No.: 33984-76-8
M. Wt: 137.18 g/mol
InChI Key: RRYIVCBIOGTZAH-UHFFFAOYSA-N
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Description

Octahydro-2H-cyclopropa[cd]indol-2-one is a stereochemically complex polycyclic compound featuring a cyclopropane ring fused to an indol-2-one core. This structure is integral to the synthesis of natural products such as communesins and perophoramidine. The cyclopropane moiety introduces strain and rigidity, enhancing reactivity in cycloaddition reactions critical for constructing polycyclic frameworks . Its synthetic utility is exemplified in the total synthesis of communesin F, achieved in 15 steps with a 6.7% overall yield via a Diels-Alder cycloaddition of indol-2-one derivatives .

Properties

CAS No.

33984-76-8

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

7-azatricyclo[4.3.0.02,9]nonan-8-one

InChI

InChI=1S/C8H11NO/c10-8-7-4-2-1-3-5(9-8)6(4)7/h4-7H,1-3H2,(H,9,10)

InChI Key

RRYIVCBIOGTZAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2C(=O)NC3C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-cyclopropa[cd]indol-2-one involves multiple steps, typically starting with the formation of the cyclopropane ring followed by the construction of the indole framework. Specific reaction conditions and reagents used in these steps can vary, but common methods include cyclization reactions and the use of catalysts to facilitate ring formation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-cyclopropa[cd]indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Octahydro-2H-cyclopropa[cd]indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydro-2H-cyclopropa[cd]indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents/Features Primary Applications Reference
Octahydro-2H-cyclopropa[cd]indol-2-one Cyclopropane-fused indol-2-one Bridged lactam, cyclopropane ring Total synthesis of communesins
3,4-Dihydro-3-[2-mercaptothiazolidine]indol-2-one (DMI) Indol-2-one with thiazolidine Thiazolidine side chain Corrosion inhibition in carbon steel
Piperazine-substituted indol-2-one Indol-2-one with piperazine Piperazine at position 3 CNS/cardiovascular therapeutics
(E)-3-(N-oxide-methylimino)indolin-2-one Planar indol-2-one N-oxide-methylimino group Crystallography studies
Arylidene indol-2-ones Indol-2-one with arylidene Arylidene motif at position 3 Antimicrobial/antiproliferative agents
  • Cyclopropane Fusion : Unlike simpler indol-2-ones (e.g., DMI or arylidene derivatives), the cyclopropane ring in this compound imposes steric constraints that facilitate [4+2] cycloadditions, enabling rapid assembly of polycyclic alkaloids . In contrast, DMI’s thiazolidine substituent enhances its adsorption on metal surfaces for corrosion inhibition .
  • Planarity vs. Strain: The planar indol-2-one ring in (E)-3-(N-oxide-methylimino)indolin-2-one supports π-stacking in crystals, whereas the cyclopropane fusion disrupts planarity, favoring strained intermediates in synthesis .

Q & A

Q. What are the recommended synthetic methodologies for preparing octahydro-2H-cyclopropa[cd]indol-2-one and its derivatives?

Answer: Key synthetic routes include:

  • Spirohydantoin intermediates : Cyclopenta[b]indol-2-one, a structurally related compound, can be synthesized from 3-indoleacetic acid via spirohydantoin intermediates. This involves cyclization under acidic conditions (e.g., H₂SO₄) followed by purification via recrystallization .
  • Dehydrohalogenation : 3-Alkyl-3-bromooxindoles undergo dehydrohalogenation with bases like DBU (1,8-diazabicycloundec-7-ene) to yield indol-2-one derivatives. This method is effective for generating reactive intermediates for further functionalization .
  • Lewis acid-mediated cyclization : 3-Hydroxy-substituted 1,3-dihydroindol-2-ones react with BF₃·Et₂O or other Lewis acids to form quasi-antiaromatic 2H-indol-2-one systems, which can trap π-nucleophiles (e.g., enamines) to form substituted oxindoles .

Q. How can structural characterization of this compound derivatives be systematically performed?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, ¹³C NMR of 3-(cyclohexylmethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[f]indol-2-one shows distinct carbonyl signals at δ ~180 ppm and quaternary carbons at δ ~35 ppm .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular formulas. A reported example: C₁₇H₂₃ClNO ([M+H]⁺ calcd 292.1463, found 292.1467) .
  • X-ray crystallography : Used to resolve complex stereochemical outcomes in cycloaddition products, particularly for bridged lactams .

Advanced Research Questions

Q. How can stereoselective cycloadditions involving indol-2-one derivatives be optimized for natural product synthesis?

Answer:

  • Cycloaddition with carbamates : In the total synthesis of (±)-communesin F, indol-2-one undergoes stereoselective [4+2] cycloaddition with allylic alcohols using Hg(OTf)₂ as a catalyst. Key parameters:
    • Temperature: –78°C to 0°C.
    • Solvent: Dichloromethane (DCM).
    • Yield: 6.7% over 15 linear steps .
  • Bridged lactam formation : Trimethylaluminum promotes cyclization of amino esters into twisted lactams, a critical step for constructing polycyclic frameworks .

Q. What electrochemical properties are exhibited by indol-2-one derivatives, and how can these inform redox-mediated applications?

Answer:

  • Oxidation behavior : In acidic media (pH <5), the indol-2-one moiety undergoes oxidation (Ox1) at potentials of +0.8–1.2 V vs. Ag/AgCl, leading to hydroxylation of the benzene ring. In basic media (pH >5), two distinct oxidation steps are observed, attributed to sequential electron transfers .
  • Analytical methods : Cyclic voltammetry (CV) in phosphate buffers (pH 3–9) with Pt electrodes is recommended for studying redox profiles. Supporting electrolytes like KCl (0.1 M) ensure conductivity .

Q. How can bioactivity studies of indol-2-one derivatives be designed to evaluate therapeutic potential?

Answer:

  • Antimicrobial assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Mycobacterium tuberculosis (H37Rv strain) using the Microplate Alamar Blue Assay (MABA). Derivatives with halogen substituents (e.g., 5-Cl) show MIC values <10 µg/mL .
    • Antifungal activity : Disk diffusion assays against Candida albicans, with fluconazole as a positive control .
  • Anticonvulsant screening : Use the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. Derivatives with electron-withdrawing groups (e.g., NO₂) at position 5 exhibit ED₅₀ <30 mg/kg .

Q. What strategies address low yields in intramolecular cyclizations of indol-2-one precursors?

Answer:

  • Catalyst optimization : Hg(OTf)₂ improves regioselectivity in carbamate cyclizations compared to Brønsted acids. Example: Intramolecular cyclization of amino esters achieves 78% yield with Hg(OTf)₂ vs. <20% with H₂SO₄ .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr (nucleophilic aromatic substitution) reactions.
  • Microwave-assisted synthesis : Reduces reaction times from 24h to 1h for spirooxindole formation .

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